3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one” is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trihydroxybenzaldehyde and 7-nonyl-4H-1-benzopyran-4-one.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 3,4,5-trihydroxybenzaldehyde and the ketone group of 7-nonyl-4H-1-benzopyran-4-one under acidic or basic conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts: Employing catalysts to enhance reaction efficiency and selectivity.
Purification and Isolation: Implementing advanced purification techniques, such as high-performance liquid chromatography (HPLC), to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
“3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and nutraceuticals.
Mechanism of Action
The mechanism of action of “3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one” involves:
Molecular Targets: Interaction with cellular proteins and enzymes.
Pathways: Modulation of signaling pathways involved in oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A well-known flavonoid with similar antioxidant properties.
Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.
Myricetin: Known for its strong antioxidant and antimicrobial properties.
Uniqueness
“3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one” is unique due to its specific nonyl side chain, which may impart distinct biological activities and enhance its solubility and bioavailability compared to other flavonoids.
Properties
CAS No. |
649551-62-2 |
---|---|
Molecular Formula |
C24H28O6 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C24H28O6/c1-2-3-4-5-6-7-8-9-15-10-11-17-20(12-15)30-24(23(29)21(17)27)16-13-18(25)22(28)19(26)14-16/h10-14,25-26,28-29H,2-9H2,1H3 |
InChI Key |
ZZMNMLTUNVKGOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C(=C3)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.